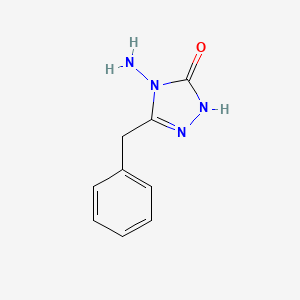
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol is an organic compound characterized by the presence of four chlorine atoms and a hydroxyl group attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrachlorocyclohex-2-en-1-ol typically involves the chlorination of cyclohexene derivatives. One common method is the reaction of cyclohexene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to other functional groups.
Substitution: Chlorine atoms can be substituted with other groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachlorocyclohexanone, while reduction could produce tetrachlorocyclohexanol.
科学的研究の応用
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2,3,4,6-Tetrachlorocyclohex-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and hydroxyl group play a crucial role in its binding affinity and reactivity. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular membranes.
類似化合物との比較
Similar Compounds
- 2,3,4,5-Tetrachlorocyclohex-2-en-1-ol
- 2,3,5,6-Tetrachlorocyclohex-2-en-1-ol
- 2,3,4,6-Tetrachlorocyclohexanone
Uniqueness
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyl group. This configuration imparts distinct chemical properties, such as higher reactivity in substitution reactions and specific biological activities compared to its analogs.
特性
CAS番号 |
78137-68-5 |
|---|---|
分子式 |
C6H6Cl4O |
分子量 |
235.9 g/mol |
IUPAC名 |
2,3,4,6-tetrachlorocyclohex-2-en-1-ol |
InChI |
InChI=1S/C6H6Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h2-3,6,11H,1H2 |
InChIキー |
KGASNHOWLDTFSW-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(=C(C1Cl)Cl)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


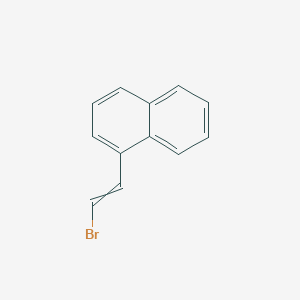
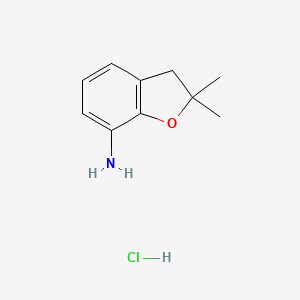

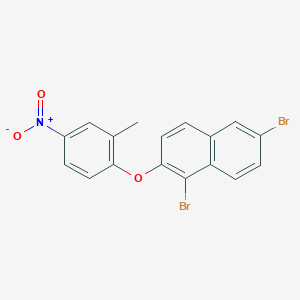
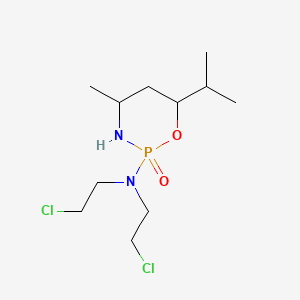
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
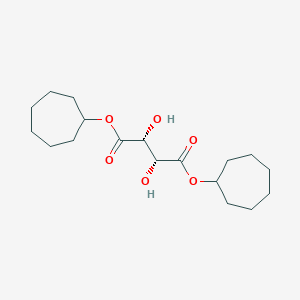
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
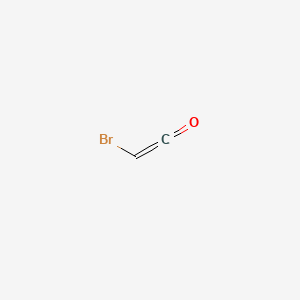
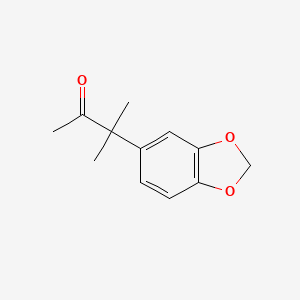
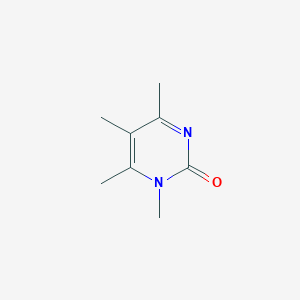
![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)

